molecular formula C22H26ClN3O5S B11162742 1-(4-chlorophenyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11162742
M. Wt: 480.0 g/mol
InChI Key: KXXPMLFBZUKXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities, including antibacterial, diuretic, and antitumor properties . The unique structure of this compound, which includes a pyrrolidine ring, a chlorophenyl group, and a sulfamoyl phenyl group, contributes to its wide range of applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the chlorophenyl group, and the attachment of the sulfamoyl phenyl group. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-chlorophenyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antitumor properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and bacterial infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to its ability to inhibit the synthesis of bacterial cell walls, while its antitumor activity may involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-(4-chlorophenyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide lies in its combination of structural features, which contribute to its diverse biological activities and wide range of applications in scientific research and industry.

Properties

Molecular Formula

C22H26ClN3O5S

Molecular Weight

480.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[4-(3-ethoxypropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H26ClN3O5S/c1-2-31-13-3-12-24-32(29,30)20-10-6-18(7-11-20)25-22(28)16-14-21(27)26(15-16)19-8-4-17(23)5-9-19/h4-11,16,24H,2-3,12-15H2,1H3,(H,25,28)

InChI Key

KXXPMLFBZUKXII-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.